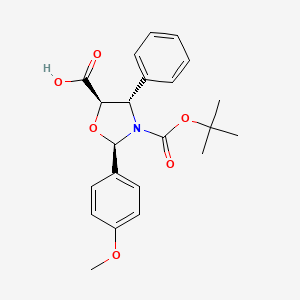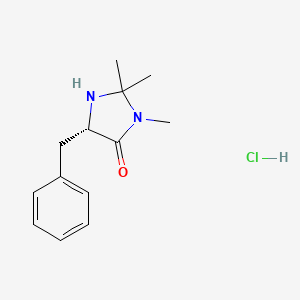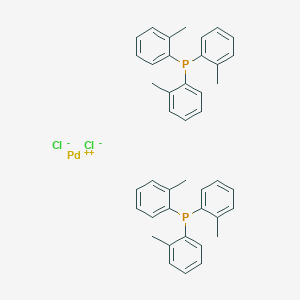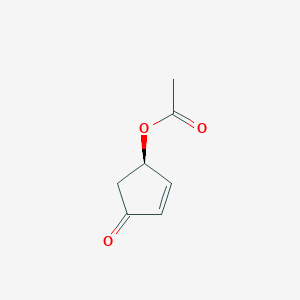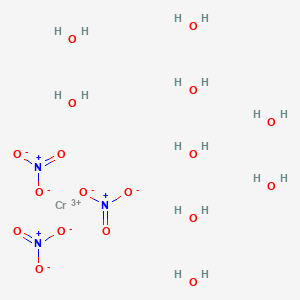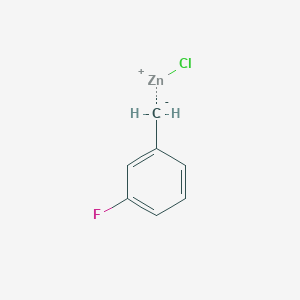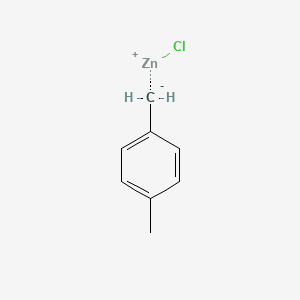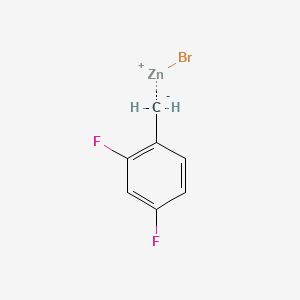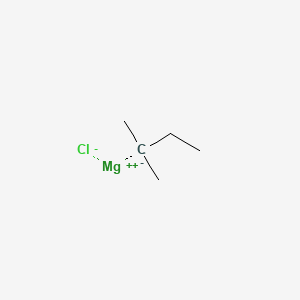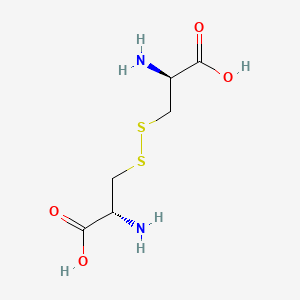
meso-Cystine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
meso-Cystine is a natural product found in Glycine max with data available.
A covalently linked dimeric nonessential amino acid formed by the oxidation of CYSTEINE. Two molecules of cysteine are joined together by a disulfide bridge to form cystine.
Wissenschaftliche Forschungsanwendungen
1. Antibiotic Properties and Synthesis
meso-Lanthionine, a monosulfide analogue of cystine, is significant in the synthesis of lantibiotics, a group of polycyclic peptides with antibiotic properties. Research on the synthesis of smaller lanthionine-containing peptides on solid phase could aid in developing new antibiotics with high specificity against Gram-positive bacteria (Mustapa et al., 2001).
2. Enhancing Cellular Uptake and Utilization
Studies have shown that compounds like cysteamine can increase the uptake and utilization of cystine in cells. This is crucial for biochemical processes, such as glutathione biosynthesis, which impacts cellular health and function (Issels et al., 1988).
3. Role in Embryo Development
Research indicates that beta-mercaptoethanol, closely related to cystine, can enhance the formation rate of bovine embryos in vitro. This suggests its potential application in reproductive biotechnology and animal husbandry (Caamaño et al., 1996).
4. Biochemical and Genetic Research
Studies on cystine and its isomers have contributed significantly to understanding genetic and biochemical pathways. For example, research on the lysosomal cystine transporter and its role in diseases like cystinosis has provided insights into cellular transport mechanisms and potential treatments (Gao et al., 2005).
5. Nanocomposite Synthesis
Cystine-capped CdSe@ZnS nanocomposites have been mechanochemically synthesized, indicating potential applications in medicine for biosensing and other advanced technological uses (Baláž et al., 2013).
6. Cystine Knot Proteins in Therapeutics
The cystine knot is a structural motif in proteins, offering stability. This motif is being studied for developing therapeutic or diagnostic agents, highlighting the importance of cystine in medical research and drug design (Daly & Craik, 2011).
Eigenschaften
CAS-Nummer |
6020-39-9 |
|---|---|
Produktname |
meso-Cystine |
Molekularformel |
C6H12N2O4S2 |
Molekulargewicht |
240.3 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]propanoic acid |
InChI |
InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4+ |
InChI-Schlüssel |
LEVWYRKDKASIDU-ZXZARUISSA-N |
Isomerische SMILES |
C([C@H](C(=O)O)N)SSC[C@@H](C(=O)O)N |
SMILES |
C(C(C(=O)O)N)SSCC(C(=O)O)N |
Kanonische SMILES |
C(C(C(=O)O)N)SSCC(C(=O)O)N |
Andere CAS-Nummern |
56-89-3 6020-39-9 |
Physikalische Beschreibung |
DryPowde |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



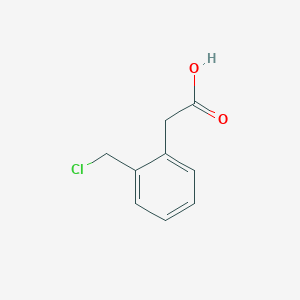
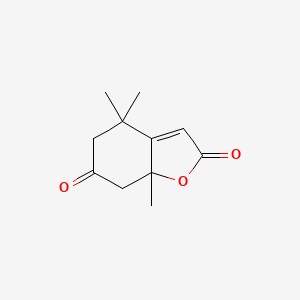
![Anthra[2,1,9-mna]naphth[2,3-h]acridine-5,10,15(16H)-trione, 3-[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/no-structure.png)
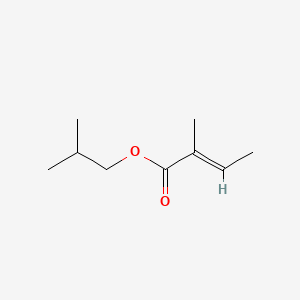
![cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(5Z,10Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,7,12,17,23-hexahydrocorrin-3-yl]propanoylamino]propan-2-yl phosphate;hydroxide;hydrochloride](/img/structure/B1588477.png)
